

An In-depth Technical Guide on the Physical Properties of Ethyl 3-oxopropanoate

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Ethyl 3-oxopropanoate*

Cat. No.: *B010250*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed overview of the key physical properties of **Ethyl 3-oxopropanoate**, specifically its boiling point and density. The information herein is curated for professionals in the fields of chemical research and pharmaceutical development. This document includes a summary of quantitative data, detailed experimental protocols for the determination of these properties, and a logical relationship diagram to visually represent the concepts discussed.

Quantitative Data Summary

The physical properties of **Ethyl 3-oxopropanoate** have been determined by various sources. The following table summarizes the reported values for its boiling point and density. It is important to note the conditions under which these values were measured, as they can significantly influence the results.

Physical Property	Value	Conditions
Boiling Point	188-190 °C	at 14 Torr[1]
148.8 ± 23.0 °C	at 760 mmHg[2]	
Density	1.037 ± 0.06 g/cm³	Predicted
1.0 ± 0.1 g/cm³	Not specified[2]	

Experimental Protocols

The accurate determination of physical properties such as boiling point and density is fundamental in chemical analysis. The following sections detail the standard laboratory procedures for these measurements.

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. This property is a crucial indicator of purity.

1. Capillary Method (Siwoloboff Method) for Micro Samples:

This method is suitable for small quantities of liquid.

- Apparatus: Thiele tube, thermometer, capillary tube (sealed at one end), small test tube, heating oil (e.g., mineral oil), and a heat source.
- Procedure:
 - A few drops of **Ethyl 3-oxopropanoate** are placed in the small test tube.
 - The capillary tube, with its open end downwards, is placed inside the test tube containing the sample.
 - The test tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb.
 - The assembly is then placed in a Thiele tube filled with heating oil.
 - The Thiele tube is gently heated. Initially, a slow stream of bubbles will emerge from the capillary tube as the trapped air expands.
 - As the temperature approaches the boiling point, the rate of bubbling will increase. The heating is continued until a steady and rapid stream of bubbles is observed.
 - The heat source is then removed, and the apparatus is allowed to cool.
 - The boiling point is the temperature at which the liquid just begins to enter the capillary tube.^[3]

2. Distillation Method for Macro Samples:

For larger volumes, a simple distillation setup can be used to determine the boiling point.

- Apparatus: Distillation flask, condenser, receiving flask, thermometer, heating mantle, and boiling chips.
- Procedure:
 - The distillation flask is charged with **Ethyl 3-oxopropanoate** and a few boiling chips to ensure smooth boiling.
 - The apparatus is assembled, ensuring the thermometer bulb is positioned just below the side arm of the distillation flask to accurately measure the temperature of the vapor.
 - The liquid is heated to a gentle boil.
 - The temperature is recorded when the vapor condensation ring is stable on the thermometer bulb and the liquid is distilling at a steady rate. This stable temperature is the boiling point.[\[4\]](#)

3. Boiling Point Determination Under Reduced Pressure:

Since one of the reported boiling points is at reduced pressure, this method is relevant.

- Apparatus: A standard distillation apparatus equipped with a vacuum adapter and a vacuum source (e.g., a water aspirator or vacuum pump) and a manometer to measure the pressure.
- Procedure:
 - The apparatus is assembled as for a simple distillation, with the vacuum adapter connected to the receiving flask and the vacuum source.
 - The system is evacuated to the desired pressure, which is monitored with the manometer.
 - Once the pressure is stable, the heating of the distillation flask begins.

- The temperature at which the liquid boils and distills steadily under the reduced pressure is recorded as the boiling point at that pressure.[5]

Density is the mass of a substance per unit volume. It is a characteristic property that can be used to identify a substance and assess its purity.

1. Pycnometer Method:

This method provides a very precise determination of a liquid's density.[1][2][6] A pycnometer is a glass flask with a specific, accurately known volume.[1][2][6]

- Apparatus: Pycnometer (specific gravity bottle), analytical balance, and a constant temperature bath.
- Procedure:
 - The pycnometer is thoroughly cleaned, dried, and its mass is accurately weighed (m_{empty}).
 - The pycnometer is then filled with distilled water of a known temperature and density, and its mass is weighed (m_{water}). The volume of the pycnometer can be calculated from the mass and density of the water.
 - The pycnometer is emptied, dried, and then filled with **Ethyl 3-oxopropanoate**. Its mass is then weighed (m_{liquid}).
 - The mass of the **Ethyl 3-oxopropanoate** is calculated by subtracting the mass of the empty pycnometer ($m_{\text{liquid}} - m_{\text{empty}}$).
 - The density of the **Ethyl 3-oxopropanoate** is then calculated by dividing its mass by the volume of the pycnometer. It is crucial to perform all measurements at a constant, recorded temperature as density is temperature-dependent.[1][2][6]

Logical Relationships

The following diagram illustrates the relationship between the chemical compound and its fundamental physical properties.

[Click to download full resolution via product page](#)

Caption: Relationship between **Ethyl 3-oxopropanoate** and its physical properties.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. fpharm.uniba.sk [fpharm.uniba.sk]
- 2. studylib.net [studylib.net]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]
- 5. cms.qut.edu.au [cms.qut.edu.au]
- 6. fpharm.uniba.sk [fpharm.uniba.sk]
- To cite this document: BenchChem. [An In-depth Technical Guide on the Physical Properties of Ethyl 3-oxopropanoate]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b010250#physical-properties-of-ethyl-3-oxopropanoate-boiling-point-density>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com